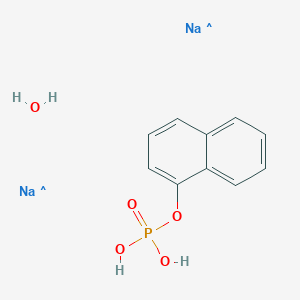
1-Naphthalenol, dihydrogen phosphate, disodium salt, hydrate (9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Naphthalenol, dihydrogen phosphate, disodium salt, hydrate (9CI) is a chemical compound with the molecular formula C10H7Na2O4PThis compound is typically found in a white to cream or pale pink or pale brown powder form . It is used as an intermediate in organic chemical synthesis and has various applications in scientific research .
Métodos De Preparación
The preparation of 1-Naphthalenol, dihydrogen phosphate, disodium salt, hydrate involves the reaction of naphthalen-1-ol with phosphoric acid, followed by neutralization with sodium hydroxide to form the disodium salt. The reaction conditions typically involve maintaining a controlled temperature and pH to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Análisis De Reacciones Químicas
1-Naphthalenol, dihydrogen phosphate, disodium salt, hydrate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form naphthoquinone derivatives.
Reduction: Reduction reactions can convert it into naphthalenol derivatives.
Substitution: It can undergo substitution reactions where the phosphate group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
Aplicaciones Científicas De Investigación
1-Naphthalenol, dihydrogen phosphate, disodium salt, hydrate has several scientific research applications:
Chemistry: It is used as a substrate in enzymatic assays to study phosphatase activity.
Biology: It serves as a tool to investigate cellular processes involving phosphate metabolism.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the context of enzyme inhibition.
Industry: It is utilized in the synthesis of various organic compounds and as an intermediate in the production of dyes and pigments
Mecanismo De Acción
The mechanism of action of 1-Naphthalenol, dihydrogen phosphate, disodium salt, hydrate involves its interaction with phosphatase enzymes. The compound acts as a substrate for these enzymes, leading to the hydrolysis of the phosphate group. This interaction helps in studying the enzyme kinetics and understanding the molecular pathways involved in phosphate metabolism .
Comparación Con Compuestos Similares
1-Naphthalenol, dihydrogen phosphate, disodium salt, hydrate can be compared with other similar compounds such as:
2-Naphthalenol, dihydrogen phosphate, disodium salt: Similar in structure but with the phosphate group attached at the 2-position of the naphthalene ring.
1-Naphthalenol, monohydrogen phosphate, disodium salt: Differing in the degree of phosphorylation.
Naphthalen-2-yl phosphate: Another positional isomer with distinct chemical properties. The uniqueness of 1-Naphthalenol, dihydrogen phosphate, disodium salt, hydrate lies in its specific interaction with phosphatase enzymes and its applications in enzymatic assays
Propiedades
Fórmula molecular |
C10H11Na2O5P |
|---|---|
Peso molecular |
288.14 g/mol |
InChI |
InChI=1S/C10H9O4P.2Na.H2O/c11-15(12,13)14-10-7-3-5-8-4-1-2-6-9(8)10;;;/h1-7H,(H2,11,12,13);;;1H2 |
Clave InChI |
ITDOXWAUHXVEJT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC=C2OP(=O)(O)O.O.[Na].[Na] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


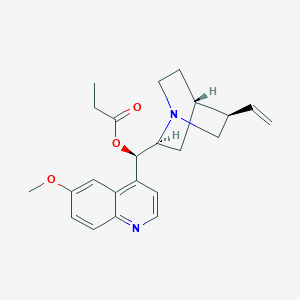
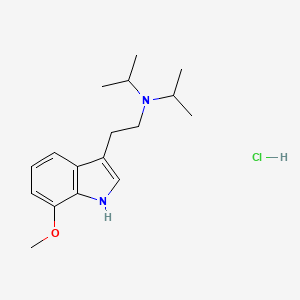
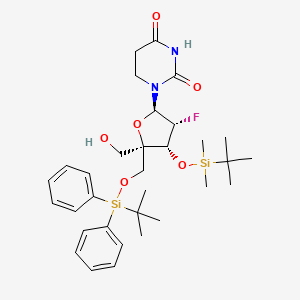
![1-(1,3-dimethyl-1H-pyrazol-5-yl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B12349813.png)

![4-(4-Fluorophenyl)-10-methyl-7-[3-(trifluoromethyl)phenyl]-3,4,8,10,11-pentazatricyclo[7.3.0.02,6]dodecan-5-one](/img/structure/B12349818.png)
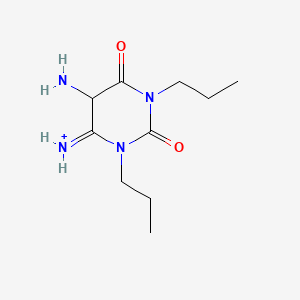

![tert-butyl N-[[4-[(E)-hydroxyiminomethyl]-5-methoxypyridin-3-yl]methyl]carbamate](/img/structure/B12349841.png)
![[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(2-imino-6-oxo-5H-purin-9-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl] hydrogen phosphate](/img/structure/B12349847.png)
![2-methyl-5-[[4-[methyl-(3-methyl-2,3,3a,4,5,6,7,7a-octahydro-1H-indazol-6-yl)amino]pyrimidin-2-yl]amino]benzenesulfonamide](/img/structure/B12349859.png)
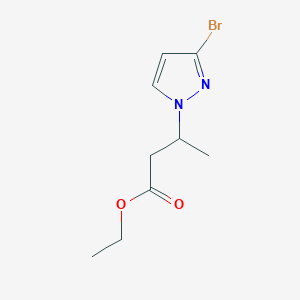
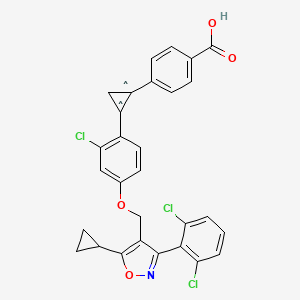
![1-(1,3-dimethyl-1H-pyrazol-4-yl)-N-[(1-propyl-1H-pyrazol-3-yl)methyl]methanamine](/img/structure/B12349874.png)
